4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one
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Overview
Description
4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with an oxan-4-yl derivative under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced at different positions on the pyrido[4,3-D]pyrimidin-7-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce halogens or other functional groups at specific positions.
Scientific Research Applications
4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, thereby affecting folate metabolism and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Flavonoids: Although structurally different, flavonoids also possess hydroxyl groups and exhibit diverse biological activities.
Uniqueness
What sets 4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one apart is its unique combination of functional groups and the presence of the oxan-4-yl moiety, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-methyl-6-(oxan-4-yl)-3H-pyrido[4,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H15N3O3/c1-8-14-11-6-12(17)16(7-10(11)13(18)15-8)9-2-4-19-5-3-9/h6-7,9H,2-5H2,1H3,(H,14,15,18) |
InChI Key |
LPYLNUUCZJRWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=O)N(C=C2C(=O)N1)C3CCOCC3 |
Origin of Product |
United States |
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